![molecular formula C5H3BrN4 B1382732 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1335054-80-2](/img/structure/B1382732.png)

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

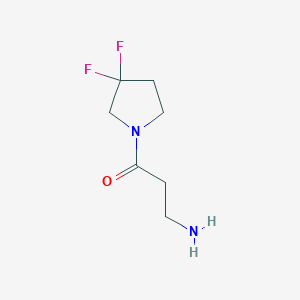

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine, also known as 2-BTP, is a heterocyclic aromatic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a five-membered ring structure containing two nitrogen atoms and three carbon atoms, and is a derivative of pyrimidine. Due to its unique structure, 2-BTP has many interesting properties, including its ability to act as an inhibitor of certain enzymes and its ability to act as a ligand in certain biological processes.

Applications De Recherche Scientifique

Chimie médicinale : Agents anticancéreux

Les dérivés de 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine ont été explorés pour leur potentiel en tant qu'agents anticancéreux. Des chercheurs ont synthétisé divers analogues ciblant les cellules cancéreuses gastriques en supprimant la voie de signalisation ERK . Ces composés se sont montrés prometteurs pour inhiber la croissance cellulaire et induire l'apoptose, ce qui en fait des outils précieux pour le développement de nouvelles thérapies contre le cancer.

Recherche pharmaceutique : Développement de médicaments

Cette classe de composés a été utilisée en recherche pharmaceutique pour le développement de médicaments, en particulier en tant qu'agents antiprolifératifs dans les cellules gliales et les cellules musculaires lisses vasculaires . Leur capacité à agir comme vasodilatateurs coronariens ouvre également des voies pour le traitement des syndromes liés aux maladies cardiovasculaires.

Synthèse organique : Formation de composés hétérocycliques

En synthèse organique, le this compound sert d'intermédiaire clé pour la construction de composés hétérocycliques. Son utilité dans les méthodes de synthèse assistées par micro-ondes, sans catalyseur, démontre sa polyvalence et son efficacité dans la production de composés avec un large éventail de substrats et de bons rendements .

Science des matériaux : Matériaux fonctionnels

L'échafaudage triazolopyrimidinique est important en science des matériaux pour la création de matériaux fonctionnels en raison de ses propriétés structurelles. Ses applications s'étendent au développement de nouveaux matériaux qui pourraient être utilisés dans diverses industries .

Biochimie : Inhibition des protéines de liaison aux acides gras

En biochimie, les dérivés de this compound ont été reconnus pour leur rôle dans l'inhibition des protéines de liaison aux acides gras (FABP), qui sont des cibles thérapeutiques potentielles pour des troubles comme la dyslipidémie, la maladie coronarienne et le diabète .

Génie chimique : Optimisation des procédés

Le rôle du composé en génie chimique implique l'optimisation des procédés, en particulier dans la synthèse de molécules complexes. Son incorporation dans diverses stratégies de synthèse peut conduire à des améliorations de l'efficacité réactionnelle et de la durabilité environnementale .

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a crucial role in cardiovascular vasodilation . Other derivatives have shown significant inhibitory effects on the ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival .

Mode of Action

The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For example, derivatives that inhibit the ERK signaling pathway result in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction disrupts the normal functioning of these proteins, leading to changes in cell behavior.

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the this compound derivative. In the case of ERK signaling pathway inhibition, the downstream effects include the induction of cell apoptosis and G2/M phase arrest, and regulation of cell cycle-related and apoptosis-related proteins .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and its target. For instance, derivatives that inhibit the ERK signaling pathway can induce apoptosis and cell cycle arrest in cancer cells, leading to a decrease in their proliferation .

Analyse Biochimique

Biochemical Properties

2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that plays a role in the regulation of immune responses . These interactions highlight the compound’s potential in modulating immune and inflammatory responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in gastric cancer cells, derivatives of this compound have been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression results in the inhibition of cell proliferation and induction of apoptosis, demonstrating the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts amino acid metabolism, leading to cellular stress and apoptosis. Additionally, the compound’s interaction with nuclear receptors and kinases further modulates cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the importance of controlled experimental conditions when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological activity . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with nuclear receptors and transcription factors, modulating gene expression . In the mitochondria, it can influence cellular metabolism and apoptosis pathways . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.

Propriétés

IUPAC Name |

2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEFLTYNPXRWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335054-80-2 | |

| Record name | 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

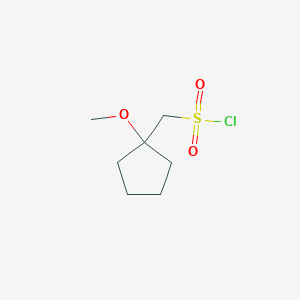

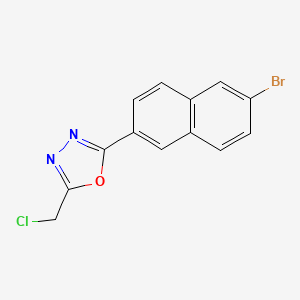

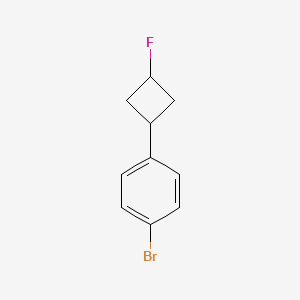

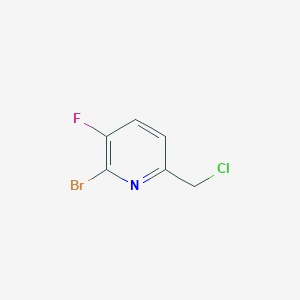

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

![tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1382664.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)